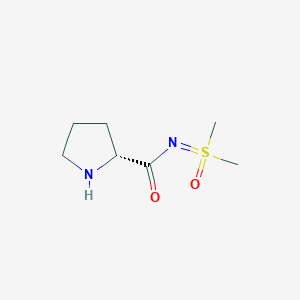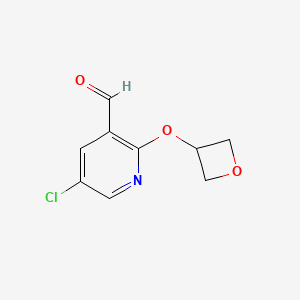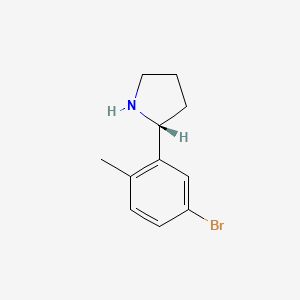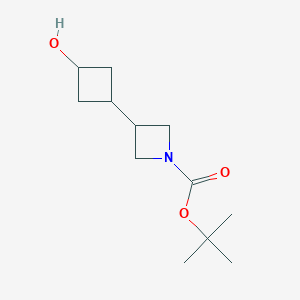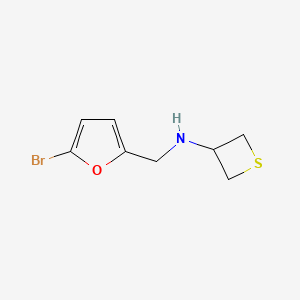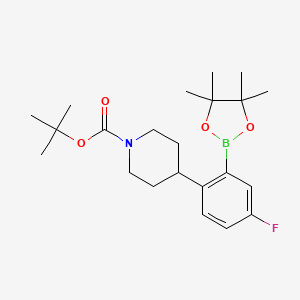
(7-(Difluoromethyl)isoquinolin-1-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-(Difluoromethyl)isoquinolin-1-yl)methanamine is a chemical compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. The presence of the difluoromethyl group in its structure imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Difluoromethyl)isoquinolin-1-yl)methanamine can be achieved through various synthetic routes. One common method involves the introduction of the difluoromethyl group onto the isoquinoline ring. This can be done using difluoromethylation reagents under specific reaction conditions. For example, the difluoromethylation of C(sp^2)-H bonds has been accomplished through Minisci-type radical chemistry, which is best applied to heteroaromatics .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using metal-based catalysts to transfer the difluoromethyl group to the desired position on the isoquinoline ring. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(7-(Difluoromethyl)isoquinolin-1-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where the difluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield difluoromethylated isoquinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
(7-(Difluoromethyl)isoquinolin-1-yl)methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific diseases.
Wirkmechanismus
The mechanism of action of (7-(Difluoromethyl)isoquinolin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. For example, fluorinated isoquinolines have been shown to inhibit enzymes like protein tyrosine phosphatase 1B (PTP1B), which is involved in regulating insulin signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (7-(Difluoromethyl)isoquinolin-1-yl)methanamine include other fluorinated isoquinolines and difluoromethylated heterocycles. Examples include:
(7-(Trifluoromethyl)isoquinolin-1-yl)methanamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(7-(Fluoromethyl)isoquinolin-1-yl)methanamine: Contains a fluoromethyl group instead of a difluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its specific difluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and materials with unique characteristics .
Eigenschaften
Molekularformel |
C11H10F2N2 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
[7-(difluoromethyl)isoquinolin-1-yl]methanamine |
InChI |
InChI=1S/C11H10F2N2/c12-11(13)8-2-1-7-3-4-15-10(6-14)9(7)5-8/h1-5,11H,6,14H2 |
InChI-Schlüssel |
JGBKHWFRBRHYBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CN=C2CN)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


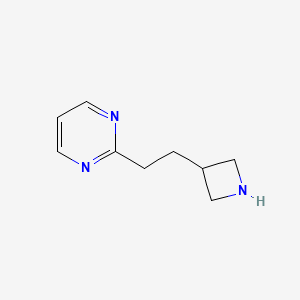
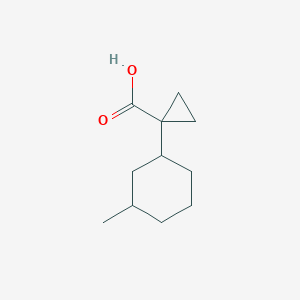
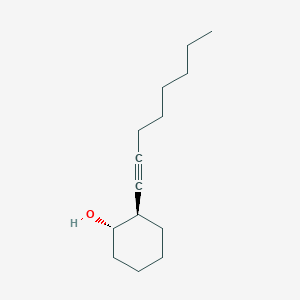
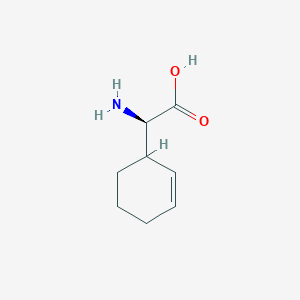
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B15278026.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine](/img/structure/B15278038.png)
